2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-11-8(5-6)9-7(2)10-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNDZIDERYZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291908 | |
| Record name | 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-22-0 | |
| Record name | NSC79017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,4-triazole with 1,3-Dicarbonyl Derivatives
This method employs 5-amino-1,2,4-triazole and a 1,3-dicarbonyl compound (e.g., 3-methyl-2,4-pentanedione) under refluxing ethanol or acetic acid. The reaction proceeds via nucleophilic attack and cyclization to form the triazolopyridine core.
- Key steps :
- React 5-amino-1,2,4-triazole with a 1,3-dicarbonyl compound bearing methyl groups at the α-positions (e.g., 3-methyl-2,4-pentanedione).
- Acid catalysis (e.g., acetic acid) enhances cyclization efficiency.
- Substitution control :
- Methyl groups at the 2- and 7-positions arise from the α-methyl groups of the 1,3-dicarbonyl reagent.
- Yield : ~70–80% under optimized conditions.
Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyrimidine Precursors
This two-step method involves synthesizing a 1,2,4-triazolo[4,3-a]pyrimidine intermediate, followed by acid-mediated Dimroth rearrangement to yield the target structure.
- Step 1 : Cyclocondensation of a hydrazinylpyrimidine (e.g., 2-hydrazinyl-4,6-dimethylpyrimidine) with a carbonyl compound.
- Step 2 : Rearrangement under acidic conditions (e.g., HCl, H₂SO₄) to shift substituents and form thetriazolo[1,5-a]pyridine scaffold.
- Advantage : Enables precise control over substitution patterns at positions 2 and 7 via precursor design.
Oxidative Cyclization of Pyrimidin-2-yl-Amidines
A Pd-catalyzed oxidative cyclization of pyrimidin-2-yl-amidines (e.g., N-(pyrimidin-2-yl)acetamidine) under aerobic conditions provides direct access to triazolopyridines.
- Conditions :
- Catalyst: Pd(OAc)₂ (10 mol%).
- Solvent: Acetic acid or DMF.
- Oxidant: Molecular oxygen (O₂).
- Substitution : Methyl groups at positions 2 and 7 are introduced via amidine and pyrimidine precursors, respectively.
- Yield : Up to 94% in optimized systems.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, manganese dioxide
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Drug Development
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine is utilized in the design of pharmaceuticals targeting various biological pathways. Notably, it serves as an inhibitor of Janus kinases (JAKs) and phosphodiesterases (PDEs), which are crucial in several signaling pathways related to inflammation and immune responses.
Table 1: Key Biological Targets and Effects
| Biological Target | Mechanism of Action | Therapeutic Application |
|---|---|---|
| Janus Kinases (JAKs) | Inhibition of enzyme activity | Treatment of autoimmune diseases |
| Phosphodiesterases (PDEs) | Modulation of cyclic nucleotide levels | Cardiovascular therapies |
| Antimicrobial Agents | Inhibition of bacterial growth | Treatment of resistant infections |
Case Study: Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against resistant bacterial strains. For example, in vitro tests showed a significant reduction in bacterial proliferation at concentrations as low as 10 µg/mL. These findings suggest potential applications in developing new antibiotics.
Biological Research
The compound is also being investigated for its effects on cellular processes. Research indicates that it may modulate cellular signaling pathways involved in cancer cell proliferation.
Table 2: Potential Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of cell proliferation in various cancer cell lines |
| Anti-inflammatory | Reduction in cytokine production in immune cells |
Organic Light-Emitting Diodes (OLEDs)
In materials science, this compound is explored for its potential use in OLEDs due to its electron-accepting properties. The compound can be utilized as a building block for bipolar host materials that enhance device performance.
Case Study: OLED Performance Enhancement
Research has shown that incorporating triazolo-pyridine derivatives into OLED structures improves efficiency and stability. Devices utilizing these compounds exhibited a 20% increase in luminous efficiency compared to traditional materials.
Summary of Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Microwave-Assisted Synthesis: A catalyst-free method involving enaminonitriles and benzohydrazides under microwave conditions.
- Conventional Heating: Traditional synthetic routes utilizing solvents like toluene at elevated temperatures.
Table 3: Synthesis Methods Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-Assisted | Eco-friendly; high yield | Requires specific equipment |
| Conventional Heating | Established technique | Longer reaction times; lower yields |
Mechanism of Action
The mechanism of action of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and immune responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazolo-fused heterocycles vary in their core structure (pyridine vs. pyrimidine) and substituent patterns, leading to distinct biological and physicochemical profiles. Key examples include:
Table 1: Structural and Functional Comparison
Key Observations:
- Core Structure Influence : Pyrimidine-based analogs (e.g., 5,7-dimethyltriazolopyrimidine) are more commonly associated with herbicidal activity due to structural mimicry of purine antimetabolites . Pyridine-based compounds, such as the target molecule, may exhibit stronger interactions with eukaryotic enzymes (e.g., tubulin or kinases) .
- Amino groups (e.g., 2-NH₂ in triazolopyrimidines) facilitate hydrogen bonding, critical for target binding .
Herbicidal Activity :
- Triazolopyrimidines, such as 5,7-dimethyl derivatives, inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The target compound’s pyridine core may reduce ALS affinity compared to pyrimidine analogs but could target alternative pathways.
- Sulfonamide-substituted triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) show superior herbicidal potency due to enhanced enzyme inhibition .
Antimicrobial and Antiparasitic Activity :
- Triazolopyridines with amino substituents (e.g., [1,2,4]triazolo[1,5-a]pyridine-2-ylamine) inhibit Leishmania CRK3 (IC₅₀ = 0.24 µM) but lack selectivity over human kinases . Methyl groups in the target compound may improve selectivity by reducing polar interactions with off-target enzymes.
Anticancer Activity :
- Triazolopyrimidines with aryl substituents (e.g., 7-phenyl derivatives) demonstrate potent antiproliferative effects by inhibiting tubulin polymerization (IC₅₀ values < 1 µM) . Pyridine-based analogs, like 3,6-diaryl-triazolopyridines, show similar mechanisms but varied potency depending on substituent bulk .
Physicochemical Properties
Biological Activity
2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, known for its diverse biological activities. This compound features a triazole ring fused to a pyridine ring with methyl groups at the 2 and 7 positions. Its unique structure contributes to its potential applications in medicinal chemistry and other scientific fields.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways that regulate cell proliferation and immune responses. By binding to the active site of JAKs, this compound can modulate inflammatory processes and has implications in treating autoimmune diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have been evaluated for their ability to inhibit the growth of Chlamydia trachomatis, demonstrating significant activity without affecting host cell viability .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazolo-pyridine scaffold can enhance its efficacy against tumor cells while minimizing toxicity to normal cells .
Case Study 1: JAK Inhibition
A study focused on the development of new derivatives based on this compound reported a compound (designated as 5a ) that exhibited potent inhibition of RORγt (retinoic acid receptor-related orphan receptor gamma t), a critical target in psoriasis treatment. This derivative demonstrated a good pharmacokinetic profile and effectively inhibited IL-17A production in vivo models .
Case Study 2: Antimicrobial Activity
In a comparative analysis of several analogues derived from triazolo compounds, it was found that specific modifications led to enhanced antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The study concluded that these compounds could serve as potential candidates for antibiotic development due to their selective action against pathogens while sparing host cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine | Antifungal and antitumor activities | Similar structure but different substitution pattern |
| 5,7-Dimethyl-1,2,4-triazolopyrimidine | Moderate cytotoxicity against cancer cells | Different methylation pattern affecting activity |
| 2-Methyl-1H-pyrazolo[3,4-b]quinolin | Antiviral properties | Distinct heterocyclic framework |
This table illustrates the biological activities of compounds related to this compound and highlights how structural variations influence their pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for preparing 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyridine?
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For example, substrates like N-(2-pyridyl)guanidines undergo cyclization using oxidants such as NaOCl, Pb(OAc)₄, MnO₂, or environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) and I₂/KI . For 2,7-dimethyl derivatives, methyl substituents are likely introduced via alkylation of precursor intermediates or through the use of pre-functionalized starting materials. Key steps include:
- Oxidative N–N bond formation to construct the triazole ring.
- Regioselective methylation at the 2- and 7-positions using methylating agents (e.g., CH₃I, dimethyl sulfate).
Q. How is structural characterization of this compound performed?
Characterization relies on spectroscopic and analytical methods:
- ¹H/¹³C NMR : Assignments are based on chemical shifts influenced by the electron-withdrawing triazole ring and methyl groups. For example, methyl protons typically appear as singlets in the range δ 2.5–3.0 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.
- X-ray crystallography : Resolves the fused triazole-pyridine system and confirms substitution patterns .
Q. Table 1: Key Physical Properties of Triazolopyridine Derivatives
Advanced Research Questions
Q. What strategies optimize synthetic yields of this compound for scale-up?
Yield optimization involves:
- Catalyst screening : Copper catalysts (e.g., CuBr/1,10-phenanthroline) enhance cyclization efficiency via aerobic oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
Challenges include minimizing byproducts (e.g., over-oxidized species) and ensuring regiocontrol during methylation.
Q. How does the methyl substitution at positions 2 and 7 influence biological activity?
Methyl groups modulate electronic and steric properties:
- Enzyme inhibition : Derivatives of [1,2,4]triazolo[1,5-a]pyridine show activity against JAK1/2 kinases, with methyl groups enhancing lipophilicity and target binding .
- Antioxidant effects : Methyl substituents can stabilize radical intermediates, as seen in analogues that reduce oxidative stress in C. elegans models .
- SAR studies : Comparative studies with mono-methylated or halogenated analogues (e.g., 7-bromo derivatives) reveal position-specific impacts on potency .
Q. What methodological challenges arise in studying reaction mechanisms for triazolopyridine synthesis?
Key challenges include:
- Tracking N–N bond formation : Isotopic labeling (¹⁵N) or in-situ IR spectroscopy can monitor cyclization steps .
- Regioselectivity control : Competing pathways (e.g., 1,5-a vs. 1,5-b fusion) require careful optimization of oxidants and catalysts .
- Byproduct analysis : LC-MS or HPLC-PDA identifies side products (e.g., dimerized species or over-oxidized intermediates) .
Q. How are computational methods used to predict the reactivity of this compound?
- DFT calculations : Model transition states for cyclization and methylation steps, providing insights into activation energies .
- Molecular docking : Predict binding affinities for targets like JAK kinases, guiding structural modifications .
- ADMET profiling : Estimates pharmacokinetic properties (e.g., logP, metabolic stability) to prioritize derivatives for biological testing .
Data Contradictions and Resolution
7. Discrepancies in reported biological activities of triazolopyridine derivatives
Some studies report potent JAK inhibition , while others emphasize antioxidative effects . Resolution strategies:
- Assay standardization : Differences in cell lines (e.g., human vs. C. elegans) or enzyme isoforms (JAK1 vs. JAK3) explain variability.
- Structural nuances : Substituent positioning (e.g., 2-methyl vs. 7-bromo) drastically alters mechanism .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
